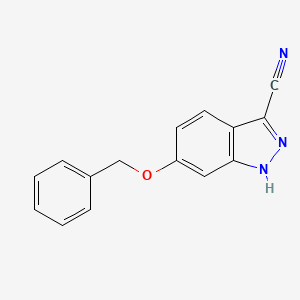

6-Benzyloxy-1H-indazole-3-carbonitrile

Description

The Indazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net This designation is attributed to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govbenthamdirect.com Though relatively rare in nature, synthetic indazole derivatives are prominent in numerous commercially available drugs and compounds currently in clinical trials. researchgate.netresearchgate.netpnrjournal.com

The versatility of the indazole core stems from its unique chemical properties, including its aromaticity and the presence of two nitrogen atoms that can act as both hydrogen bond donors and acceptors. rsc.org This allows for multiple points of interaction within the binding pockets of proteins and enzymes. rsc.org Consequently, indazole-containing compounds have demonstrated a broad spectrum of biological effects, including anti-tumor, anti-inflammatory, antibacterial, anti-HIV, and antifungal activities. researchgate.netresearchgate.netnih.govnih.gov Marketed drugs such as Axitinib and Pazopanib, used in cancer therapy, feature the indazole core, highlighting its clinical significance. researchgate.netrsc.org The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form utilized in the design of these therapeutic agents. nih.govnih.gov

Strategic Significance of the 6-Benzyloxy and 3-Carbonitrile Substituents within Indazole Frameworks

The specific substitution pattern on the indazole ring plays a critical role in defining a molecule's biological activity and potential as a drug candidate. In 6-Benzyloxy-1H-indazole-3-carbonitrile, the substituents at the 6- and 3-positions are of particular strategic importance.

The 6-Benzyloxy group consists of a benzyl (B1604629) group linked via an ether bond. This substituent can serve multiple functions. Firstly, it significantly influences the molecule's physicochemical properties, such as lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in target proteins. The benzyloxy group can be a key structural component for binding to specific biological targets. Furthermore, in synthetic chemistry, it can function as a stable protecting group for a hydroxyl function at the 6-position, which can be removed in later synthetic steps to yield a different active compound. The precursor, 6-benzyloxy-2-nitrotoluene, is a known starting material in the synthesis of complex heterocyclic molecules like 4-benzyloxyindole (B23222), showcasing the utility of this moiety in multi-step synthesis. orgsyn.org

The 3-Carbonitrile group (-C≡N) is a highly versatile and valuable functional group in medicinal chemistry. Its presence at the C3 position of the indazole ring is significant for several reasons. The nitrile group is an effective hydrogen bond acceptor and its linear geometry can influence the binding orientation of the molecule within a receptor site. From a synthetic standpoint, the carbonitrile is a key intermediate. rsc.org It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocyclic rings, providing a gateway to a large library of derivatives. rsc.orgbloomtechz.com The functionalization at the C3 position of the indazole scaffold has been a particularly fruitful strategy in the development of kinase inhibitors. rsc.org The synthesis of 1H-indazole-3-carboxamides, for example, often proceeds through intermediates derived from the 3-position, highlighting its importance as a reactive handle for creating diverse molecular structures. researchgate.netderpharmachemica.com

Scope and Research Aims for this compound Investigations

Investigations into this compound are primarily driven by its potential as a key building block in the synthesis of more complex, biologically active molecules. The research aims for this compound can be understood through the lens of its structural components and the established importance of the indazole scaffold.

A primary research goal is to utilize this compound as an intermediate in the development of novel therapeutic agents. Given the prevalence of 3-substituted indazoles in kinase inhibitors, a major focus would be the elaboration of the 3-carbonitrile group to generate libraries of compounds for screening against various protein kinases implicated in cancer and other diseases. rsc.orgnih.gov The 6-benzyloxy group provides a specific substitution pattern that can be explored for its impact on target selectivity and potency. Structure-activity relationship (SAR) studies would be a crucial aspect of this research, where modifications at both the benzyloxy and carbonitrile positions would be systematically evaluated. nih.gov

Another research direction involves exploring the compound's own intrinsic biological activity. While often viewed as an intermediate, many substituted indazoles exhibit potent bioactivity themselves. Therefore, screening this compound against various biological targets, such as enzymes and receptors, could reveal novel pharmacological properties. chemimpex.com Research would also focus on optimizing synthetic routes to this molecule and its derivatives, ensuring efficient and scalable production for further chemical and biological studies. austinpublishinggroup.com The ultimate aim is to leverage the unique combination of the indazole core, the benzyloxy substituent, and the versatile nitrile group to discover and develop new chemical probes and potential drug candidates for a range of diseases.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | Not Available | C15H11N3O | 249.27 g/mol | Not Available |

| 1H-Indazole-3-carbonitrile | 3-Cyano-1H-indazole | C8H5N3 | 143.15 g/mol | 50264-88-5 americanelements.com |

| 6-Benzyloxy-1H-indazole-3-carboxylic acid | 6-(phenylmethoxy)-1H-indazole-3-carboxylic acid | C15H12N2O3 | 268.27 g/mol | 865887-11-2 chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-9-15-13-7-6-12(8-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNRFEUDBOUEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258810 | |

| Record name | 6-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-60-4 | |

| Record name | 6-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indazole 3 Carbonitrile and Analogues

Retrosynthetic Analysis and Key Precursors for 6-Substituted-1H-indazole Systems

A retrosynthetic analysis of 6-benzyloxy-1H-indazole-3-carbonitrile reveals several potential synthetic disconnections. The indazole ring itself can be formed through various cyclization strategies. A common approach involves the formation of the N1-N2 bond from a suitably substituted benzene (B151609) precursor.

One logical retrosynthetic pathway begins by disconnecting the benzyloxy group at the 6-position, leading back to a 6-hydroxy-1H-indazole-3-carbonitrile intermediate. The benzyloxy group can then be installed via a Williamson ether synthesis. Further disconnection of the nitrile group at the C-3 position could lead to a 3-halo-1H-indazole or a 3-amino-1H-indazole precursor, which can be converted to the nitrile through palladium-catalyzed cyanation or a Sandmeyer reaction, respectively.

Alternatively, the indazole ring can be constructed with the substituents already in place on the starting benzene ring. For instance, a key precursor could be a substituted 2-nitrotoluene (B74249) derivative, such as 4-benzyloxy-2-nitrotoluene (B15661), which can undergo reductive cyclization to form the indazole ring. Another strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones.

Substituted 2-Nitrotoluenes: These can undergo reductive cyclization to form the indazole ring. For the target molecule, a 4-benzyloxy-2-nitrotoluene would be a relevant starting material.

Substituted Anilines: These can be diazotized and then cyclized to form indazoles.

o-Haloaryl Carbonyls or Nitriles: These can react with hydrazines to form the indazole ring system.

6-Hydroxyindazoles: These are valuable precursors for the introduction of various ether linkages at the 6-position.

Synthetic Routes to 1H-Indazole-3-carbonitrile Derivatives

The introduction of a carbonitrile group at the C-3 position of the 1H-indazole ring is a crucial step in the synthesis of the target molecule. Several methods have been developed for this transformation, with palladium-catalyzed cyanation being a prominent approach.

Palladium-Catalyzed Cyanation Approaches with Ferrocyanide

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides or triflates provides a direct route to nitriles. Potassium ferrocyanide, K4[Fe(CN)6], has emerged as a less toxic and more convenient cyanide source compared to traditional reagents like KCN or Zn(CN)2.

The general reaction involves the coupling of a 3-halo-1H-indazole with potassium ferrocyanide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. Various phosphine-based ligands have been successfully employed in these reactions.

Table 1: Examples of Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 / XPhos | K4[Fe(CN)6] | Dioxane/Water | 100-120 | Good to Excellent |

| Pd2(dba)3 / dppf | K4[Fe(CN)6] | DMF | 120 | Good |

This table presents generalized conditions and outcomes for palladium-catalyzed cyanation reactions.

Alternative Methods for Nitrile Group Introduction at C-3

Besides palladium-catalyzed reactions, other methods can be employed to introduce a nitrile group at the C-3 position of the indazole ring.

One classical method is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, in this case, a 3-amino-1H-indazole, to form a diazonium salt. masterorganicchemistry.com The subsequent treatment of this diazonium salt with a cyanide salt, typically copper(I) cyanide, results in the formation of the corresponding nitrile. wikipedia.orgmasterorganicchemistry.com This method provides a reliable route to 3-cyanoindazoles from readily available 3-aminoindazole precursors. nih.gov

Another approach involves the dehydration of a 1H-indazole-3-carboxamide . The amide can be prepared from the corresponding carboxylic acid or ester. Dehydrating agents such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA) can then be used to convert the amide to the nitrile.

Furthermore, direct C-H functionalization strategies are emerging as powerful tools in organic synthesis. For instance, visible-light-promoted cyanomethylation of 2H-indazoles has been reported, offering a direct route to introduce a cyanomethyl group at the C-3 position. nih.govacs.org While this method introduces a CH2CN group, it highlights the potential for direct C-H cyanation under specific conditions.

Regioselective Functionalization at the 6-Position: Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group at the 6-position of the indazole ring requires regioselective control. This can be achieved either by starting with a pre-functionalized benzene ring before indazole formation or by functionalizing the indazole core at a later stage.

A common strategy involves the Williamson ether synthesis , which is a versatile method for forming ethers. francis-press.commasterorganicchemistry.combyjus.comwikipedia.org This reaction proceeds via an SN2 mechanism between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 6-benzyloxy-1H-indazole, this would involve the deprotonation of a 6-hydroxy-1H-indazole with a suitable base to form the corresponding alkoxide, followed by reaction with benzyl (B1604629) bromide or benzyl chloride. francis-press.combyjus.com The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Table 2: Conditions for Williamson Ether Synthesis

| Substrate | Alkylating Agent | Base | Solvent | Temperature |

|---|

This table provides general conditions applicable to the Williamson ether synthesis.

An alternative approach is to introduce the benzyloxy group onto the aromatic precursor before the indazole ring is formed. For example, the synthesis of 4-benzyloxyindole (B23222) has been reported starting from 2-methyl-3-nitrophenol (B1294317). orgsyn.org A similar strategy can be envisioned for 6-benzyloxy-1H-indazole, where 4-benzyloxy-2-methylaniline or a related derivative serves as the starting material for the indazole synthesis.

Advanced Synthetic Transformations and Derivatization Strategies of this compound

Once the core structure of this compound is assembled, further derivatization can be explored to generate a library of related compounds for structure-activity relationship studies. A key site for derivatization is the indazole nitrogen atom.

N-Alkylation and N-Arylation of the Indazole Nitrogen

The N-alkylation and N-arylation of indazoles can lead to two possible regioisomers: the N1-substituted and the N2-substituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile (alkyl or aryl halide), the base, and the solvent used.

Generally, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. However, specific conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride in THF has been shown to favor N1-alkylation for certain substituted indazoles. Conversely, different conditions might favor the formation of the N2-alkylated product.

N-arylation of indazoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. Similar to alkylation, the regioselectivity of N-arylation is a critical aspect that needs to be controlled.

Table 3: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Product |

|---|---|---|---|

| Electron-withdrawing group at C3 | Alkyl halide | NaH / THF | N1-isomer often favored |

| Electron-donating group at C3 | Alkyl halide | Cs2CO3 / DMF | Mixture of N1 and N2 isomers |

This table illustrates general trends in the regioselectivity of indazole N-alkylation.

The ability to selectively functionalize the N1 or N2 position of this compound significantly expands the chemical space accessible from this core structure, allowing for the synthesis of a diverse range of analogues with potentially modulated biological activities.

Modifications of the Carbonitrile Group

The carbonitrile group at the 3-position of the 6-benzyloxy-1H-indazole scaffold is a versatile functional group that can be converted into several other functionalities, providing a pathway to a variety of analogues. Standard organic transformations can be applied to achieve these modifications.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating this compound in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) would yield 6-benzyloxy-1H-indazole-3-carboxylic acid. This carboxylic acid is a valuable intermediate for further derivatization. chemimpex.com

The resulting carboxylic acid can then be coupled with various amines or alcohols to form amides and esters , respectively. researchgate.net Amide coupling reactions are typically facilitated by coupling agents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)ethyl-carbodiimide (EDC.HCl) in a suitable solvent like N,N-Dimethylformamide (DMF). researchgate.net This approach allows for the synthesis of a wide array of N-substituted indazole-3-carboxamides.

Furthermore, the carbonitrile group can undergo reduction to an aminomethyl group. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 3-(aminomethyl)-6-benzyloxy-1H-indazole can serve as a building block for the synthesis of more complex molecules.

Another potential modification involves the reaction of the nitrile with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the 3-position, attached to a carbonyl functionality.

Table 1: Potential Modifications of the 3-Carbonitrile Group

| Starting Material | Reagents and Conditions | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 6-Benzyloxy-1H-indazole-3-carboxylic acid |

| 6-Benzyloxy-1H-indazole-3-carboxylic acid | R-NH₂, EDC, HOBT, DMF | Amide | N-substituted-6-benzyloxy-1H-indazole-3-carboxamide |

| This compound | LiAlH₄ or H₂, Catalyst | Amine | 3-(Aminomethyl)-6-benzyloxy-1H-indazole |

| This compound | 1. RMgX; 2. H₃O⁺ | Ketone | (6-Benzyloxy-1H-indazol-3-yl)(R)methanone |

Synthetic Approaches for Structurally Related 6-Benzyloxy-1H-indazole Derivatives

The synthesis of the 6-benzyloxy-1H-indazole core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the indazole ring from appropriately substituted benzene precursors.

A plausible synthetic route to the 6-benzyloxy-1H-indazole scaffold starts from a substituted nitrotoluene. For example, 2-methyl-3-nitrophenol can be benzylated to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate can then undergo further reactions to form the indazole ring. One method involves the condensation with a formamide (B127407) acetal (B89532) followed by reductive cyclization to yield the corresponding indole, which can then be converted to the indazole. orgsyn.org A more direct approach to the indazole ring is the Davis-Beirut reaction or related cyclization strategies starting from o-toluidine (B26562) derivatives. researchgate.net

For the introduction of substituents at the 3-position, various methods are available. The synthesis of 1H-indazoles from the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst has been reported. nih.gov Another approach involves a 1,3-dipolar cycloaddition reaction of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate. nih.gov

Once the 6-benzyloxy-1H-indazole core is synthesized, functionalization at the 3-position can be achieved. For instance, direct carboxylation at the 3-position of a protected indazole using n-butyllithium followed by quenching with carbon dioxide can yield the corresponding carboxylic acid. researchgate.net This carboxylic acid can then be converted to the target carbonitrile via the corresponding amide and subsequent dehydration.

The synthesis of various substituted indazole derivatives has been extensively reviewed, highlighting numerous methodologies for the construction and functionalization of the indazole ring system. nih.govorganic-chemistry.orgmdpi.com These methods include intramolecular C-H amination reactions, metal-catalyzed cyclizations, and cycloaddition reactions. nih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 2: Key Intermediates in the Synthesis of 6-Benzyloxy-1H-indazole Derivatives

| Intermediate Compound Name | Role in Synthesis | Potential Subsequent Reactions |

|---|---|---|

| 2-Methyl-3-nitrophenol | Starting material for the benzyloxy side chain introduction. | Benzylation to form 6-benzyloxy-2-nitrotoluene. |

| 6-Benzyloxy-2-nitrotoluene | Precursor for the indazole ring formation. | Cyclization to form the 6-benzyloxy-1H-indazole core. |

| 6-Benzyloxy-1H-indazole | Core structure for further functionalization. | Introduction of a functional group at the 3-position. |

| 6-Benzyloxy-1H-indazole-3-carboxylic acid | Key intermediate for various 3-substituted derivatives. | Conversion to amides, esters, or the carbonitrile. |

In Vitro Biological Activity Profiling of 6 Benzyloxy 1h Indazole 3 Carbonitrile Derivatives

Target-Specific Enzyme Inhibition Studies

The interaction of these indazole derivatives with specific enzyme targets is a crucial area of research to understand their mechanism of action.

Indazole derivatives have been widely explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.gov

Research into 1-heteroaryl-1H-indazole derivatives has identified them as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for potential disease-modifying treatments for Parkinson's disease. nih.gov Optimization of this series led to the discovery of compounds with exceptional on-target potency. nih.gov For instance, a lead compound from this class demonstrated significant potency in human peripheral blood mononuclear cells and high selectivity against other kinases. nih.gov The development of these inhibitors often involves integrating structure-based drug design with parallel medicinal chemistry to enhance properties like CNS penetration and pharmacokinetic profiles. nih.gov Studies have shown that both type-I and type-II inhibitors can target LRRK2, with type-II inhibitors being notable for restoring motor protein movement in the presence of LRRK2 in certain in vitro models. biorxiv.org

Table 1: Kinase Inhibition by Indazole Derivatives

| Compound Class | Target Kinase | Potency/Activity | Reference |

|---|---|---|---|

| 1-Heteroaryl-1H-indazoles | LRRK2 | Potent, selective, and CNS-penetrant | nih.gov |

| 3-Aryl-indazole-5-carboxylic acids | CK2 | IC50 = 3.1–6.5 μM | semanticscholar.org |

| 3-Aryl-indazole-7-carboxylic acids | CK2 | IC50 = 3.1–6.5 μM | semanticscholar.org |

| Indirubin-3′-monooxime | LRRK2 | Inhibits autophosphorylation | nih.gov |

| GW5074 | LRRK2 | Inhibits autophosphorylation | nih.gov |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathways of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. doaj.org

A series of 5-substituted-1H-indazoles were designed and evaluated in vitro for their ability to inhibit human monoamine oxidase A (hMAO-A) and B (hMAO-B). cnr.it Within this series, the introduction of a 1,2,4-oxadiazole ring resulted in the most potent and selective inhibitor of hMAO-B, a compound designated as 20 , which exhibited an IC50 value of 52 nM and a selectivity index greater than 192. cnr.it Enzymatic kinetics analysis suggested a tight-binding mechanism for its inhibition of hMAO-B. cnr.it While not indazoles, related heterocyclic structures like indole-5,6-dicarbonitrile derivatives have also shown potent inhibition of both MAO-A and MAO-B, highlighting the potential of the nitrile-substituted bicyclic aromatic scaffold in targeting these enzymes. nih.gov

Table 2: MAO-B Inhibition by Indazole and Related Derivatives

| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 20 (1,2,4-oxadiazole-indazole) | hMAO-B | 52 nM | > 192 | cnr.it |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | N/A | nih.gov |

| 6-((3-chlorobenzyl)oxy)benzo[d]thiazole | MAO-B | 0.0028 µM | N/A | doaj.org |

| 4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile | MAO-B | 0.0028 µM | N/A | doaj.org |

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process. academicjournals.org Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. academicjournals.orgnih.gov

Studies on indazole and its derivatives have demonstrated their potential to act as anti-inflammatory agents by inhibiting COX-2. nih.govresearchgate.net In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, were tested for their in vitro inhibitory activity on COX-2. nih.govresearchgate.net The results showed a concentration-dependent inhibition of the enzyme. nih.gov

Table 3: COX-2 Inhibition by Indazole Derivatives

| Compound | Concentration | % Inhibition of COX-2 | Reference |

|---|---|---|---|

| Indazole | 250 µM | >60% (TNF-α inhibition) | nih.gov |

| 5-aminoindazole | N/A | N/A | nih.govresearchgate.net |

| 6-nitroindazole | N/A | N/A | nih.govresearchgate.net |

| Diclofenac (Standard) | N/A | 84% | researchgate.net |

Note: Specific IC50 values for direct COX-2 enzyme inhibition by these indazole derivatives were not detailed in the provided sources, but their anti-inflammatory effect, linked to this pathway, was established.

Cellular Level Biological Responses

Beyond enzyme inhibition, the ultimate therapeutic potential of these compounds is determined by their effects on whole cells, including their ability to control cell growth and induce cell death in pathological contexts.

A key objective in the development of anticancer agents is the ability to inhibit the uncontrolled proliferation of cancer cells. Various indazole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.

One study detailed the synthesis of a series of indazole derivatives, among which a compound designated 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. semanticscholar.org This compound also showed favorable selectivity, being less toxic to normal HEK-293 cells (IC50 = 33.2 µM). semanticscholar.org In another study, a series of 1-benzyl-1H-indazol-3-ol derivatives were evaluated, and compound 2f was found to have potent growth inhibitory activity across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. researchgate.net

Table 4: Antiproliferative Activity of Indazole Derivatives (IC50 values in µM)

| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | 4T1 (Breast) | Reference |

|---|---|---|---|---|---|---|

| 6o | 5.15 | >50 | >50 | >50 | N/A | semanticscholar.org |

| 2f | N/A | N/A | N/A | N/A | 0.23 - 1.15 | researchgate.net |

Inducing apoptosis, or programmed cell death, is a highly desirable mechanism for anticancer drugs as it eliminates malignant cells. Research has confirmed that the antiproliferative effects of certain indazole derivatives are mediated through the induction of apoptosis.

For compound 6o , further investigation into its mechanism revealed that it induces apoptosis in K562 cells in a dose-dependent manner. semanticscholar.org When K562 cells were treated with compound 6o for 48 hours, the total apoptosis rates increased significantly with concentration (9.64% at 10 µM, 16.59% at 12 µM, and 37.72% at 14 µM). semanticscholar.org This apoptotic induction was associated with molecular changes, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. semanticscholar.org Similarly, compound 2f was shown to promote the apoptosis of 4T1 breast cancer cells, a process connected with the upregulation of cleaved caspase-3 and Bax, alongside the downregulation of Bcl-2. researchgate.net

Table 5: Apoptosis Induction in K562 Cells by Compound 6o (48h treatment)

| Concentration of 6o | Total Apoptosis Rate (%) | Reference |

|---|---|---|

| 10 µM | 9.64 | semanticscholar.org |

| 12 µM | 16.59 | semanticscholar.org |

| 14 µM | 37.72 | semanticscholar.org |

Influence on Inflammatory Pathways

Research into various indazole derivatives has shown a consistent pattern of anti-inflammatory activity. nih.govresearchgate.netmdpi.com This is often evaluated by examining their effects on key inflammatory mediators and signaling pathways. Standard in vitro assays would typically involve measuring the inhibition of pro-inflammatory cytokines and enzymes in relevant cell lines, such as lipopolysaccharide (LPS)-stimulated macrophages.

Key inflammatory markers that would be of interest for 6-Benzyloxy-1H-indazole-3-carbonitrile derivatives include:

Prostaglandin E2 (PGE2): A key mediator of inflammation, its synthesis is often measured to assess the anti-inflammatory potential of new compounds.

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a pro-inflammatory molecule. Inhibition of iNOS is a common target for anti-inflammatory drug discovery.

Tumor Necrosis Factor-alpha (TNF-α): A pivotal pro-inflammatory cytokine involved in systemic inflammation. Many studies on indazole analogues have demonstrated their ability to inhibit TNF-α production. researchgate.net

Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Investigating the effect on NF-κB activation provides insight into the mechanism of anti-inflammatory action.

Interleukins (e.g., IL-1β, IL-6): These cytokines play a significant role in the inflammatory cascade. The inhibitory effects of various indazole derivatives on interleukin production have been documented. researchgate.net

Currently, there is no specific data available in the scientific literature detailing the in vitro effects of this compound derivatives on these inflammatory pathways.

Antimicrobial and Parasitic Activity Assessments

The indazole core is present in a number of compounds investigated for their antimicrobial and antiparasitic properties. Evaluation of new derivatives in this class would typically involve determining their efficacy against a panel of clinically relevant pathogens.

Antibacterial Activity: This is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive and Gram-negative bacteria. While studies on compounds like 6-bromo-1H-indazole bearing 1,2,3-triazole analogues have shown antimicrobial potential, specific data for this compound derivatives is lacking. banglajol.info

Antifungal Activity: Similar to antibacterial testing, antifungal activity is measured by determining the MIC against fungal strains such as Candida albicans. Research on other indazole and pyrazole (B372694) derivatives has indicated potential anticandidal activity.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Various indazole derivatives, particularly nitroindazole compounds, have been synthesized and evaluated for their in vitro activity against Leishmania species, showing promising results. nih.gov However, no such studies have been published for derivatives of this compound.

Receptor Binding and Modulation Studies

The interaction of small molecules with specific receptors is a cornerstone of drug discovery. For indazole derivatives, a range of receptor targets have been explored to understand their pharmacological effects.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a key player in neurotransmission, and its modulation is a target for treating various neurological disorders. While the broader field of neuroscience has extensively studied NMDA receptor antagonists and modulators, there is no specific published data on the binding affinity or modulatory effects of this compound derivatives at this receptor. nih.gov

Integrins: These cell adhesion receptors are involved in numerous physiological and pathological processes, including inflammation and cancer. The potential for small molecules to modulate integrin function is an active area of research, but no studies have specifically investigated the interaction of this compound derivatives with integrins.

Serotonin Receptors: The serotonin system is a complex network of receptors that influences a wide array of physiological functions. Some indazole-3-carboxamide derivatives have been identified as selective serotonin 4 receptor (5-HT4R) ligands. nih.gov However, the binding profile and functional activity of this compound derivatives at various serotonin receptor subtypes have not been reported.

Mechanistic Elucidation of 6 Benzyloxy 1h Indazole 3 Carbonitrile Interactions

Identification of Direct Molecular Targets and Binding Partners

Direct molecular targets and binding partners for 6-Benzyloxy-1H-indazole-3-carbonitrile have not yet been specifically identified in the scientific literature. The broader family of indazole derivatives, however, has been investigated for its interaction with a range of biological targets. Research into compounds with a similar indazole core suggests that this scaffold can be a versatile pharmacophore.

For instance, various substituted indazole derivatives have been explored for their potential to act as inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. Additionally, some indazole-based compounds have been synthesized and evaluated for their affinity to cannabinoid receptors, which are key components of the endocannabinoid system. The structurally related compound, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is noted as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and for use in anti-inflammatory and anti-cancer research. researchgate.net However, it is crucial to emphasize that these findings pertain to the broader class of indazoles or related analogs, and specific targets for this compound remain to be elucidated through dedicated screening and binding assays.

Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Due to the absence of identified direct molecular targets for this compound, there is no available data characterizing its ligand-target binding kinetics and thermodynamics. Such studies are contingent upon the prior identification of a specific binding partner.

Binding kinetics, which includes the association rate (kon) and dissociation rate (koff), provides insight into the speed at which a ligand binds to and dissociates from its target. The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), are typically determined through techniques like Isothermal Titration Calorimetry (ITC) and offer a deeper understanding of the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). Future research, upon identification of a molecular target, would need to employ techniques such as Surface Plasmon Resonance (SPR) for kinetics and ITC for thermodynamics to characterize these fundamental aspects of the compound's interaction.

Downstream Signaling Pathway Analysis and Cellular Effects

Specific downstream signaling pathways modulated by this compound and its resultant cellular effects have not been experimentally determined. Any discussion of potential effects is therefore speculative and based on the activities of other compounds sharing the indazole scaffold.

Given that many indazole derivatives are being investigated as kinase inhibitors, it is plausible that if this compound were to target a specific kinase, it could modulate signaling pathways involved in cell proliferation, survival, or differentiation. For example, inhibition of a kinase within a cancer-related pathway could potentially lead to anti-proliferative effects in cancer cell lines. Research on other indazole-containing molecules has demonstrated activities such as the induction of apoptosis and cell cycle arrest in various cancer cell models. However, without direct experimental evidence, the specific cellular consequences of treatment with this compound remain unknown.

Investigating Cellular Permeability and Intracellular Fate

There is currently no published data on the cellular permeability or the intracellular fate of this compound. Understanding a compound's ability to cross the cell membrane and its subsequent localization and stability within the cell is critical for its potential as a therapeutic agent.

Cellular permeability is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which simulates the intestinal epithelial barrier. The apparent permeability coefficient (Papp) derived from such assays helps to predict the oral absorption of a compound. The physicochemical properties of this compound, including its lipophilicity conferred by the benzyloxy group, would be expected to influence its ability to passively diffuse across cellular membranes. Once inside the cell, the compound's fate would depend on its stability against metabolic enzymes and its potential to accumulate in specific organelles, none of which has been experimentally determined.

Structure Activity Relationship Sar Investigations of 6 Benzyloxy 1h Indazole 3 Carbonitrile Analogues

Systematic Variations on the Indazole Core and their Biological Impact

The substituent at the 6-position of the indazole ring is crucial for modulating the potency and selectivity of the molecule. nih.gov While direct studies on the 6-benzyloxy group are not extensively detailed in the reviewed literature, its physicochemical properties allow for well-founded inferences regarding its conformational and electronic effects.

Conformational Effects: The benzyloxy group is characterized by its significant bulk and conformational flexibility. The benzyl (B1604629) group can rotate and adopt various spatial arrangements, which can influence how the ligand fits into a binding pocket. This flexibility can be advantageous, allowing the moiety to adapt to the topology of the receptor site, but it can also introduce an entropic penalty upon binding. The presence of a bulky group at the C6-position can also serve to orient the entire indazole core within the binding site, promoting favorable interactions with other parts of the molecule.

Electronic Effects: The oxygen atom of the benzyloxy group acts as an electron-donating group through resonance, increasing the electron density of the indazole ring system. This modification of the electronic landscape can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein. Furthermore, the phenyl ring of the benzyloxy moiety can engage in favorable π–π stacking or hydrophobic interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the target's binding site. nih.gov SAR studies on related benzimidazole (B57391) derivatives have shown that electron-donating groups at analogous positions can enhance anti-inflammatory activity. nih.gov

The substituent at the C3-position of the indazole ring is fundamental for potent biological activity, often acting as a key anchoring point to the target protein. nih.gov The 3-carbonitrile group, in particular, possesses distinct electronic properties that make it a critical determinant of molecular recognition.

The nitrile moiety is a potent electron-withdrawing group, which significantly influences the electronic density of the indazole ring. nih.gov Its linear geometry and electronic characteristics allow it to participate in several key types of interactions:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., the backbone N-H of an amino acid) within a receptor's active site. nih.gov

Dipolar and Electrostatic Interactions: The strong dipole moment of the nitrile group can engage in favorable dipole-dipole or ion-dipole interactions. In some cases, the nitrile group has been shown to coordinate directly with metal ions present in the active site of metalloenzymes. nih.gov

Modulation of Aromatic System: By withdrawing electron density, the nitrile group can modulate the ability of the adjacent indazole ring to participate in π–π stacking interactions with aromatic residues of the target protein. nih.gov

SAR studies on related indazole-3-carboxamides, where the carbonitrile is replaced by a carboxamide group, have demonstrated the critical importance of the regiochemistry at this position. For instance, in a series of calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide isomer was highly active, while the "reverse" amide isomer was inactive, highlighting the specific directional interactions required at this position for biological function.

The N1 position of the indazole ring provides a key vector for chemical modification to fine-tune the affinity, selectivity, and pharmacokinetic properties of the ligand. The substituent at this position often extends into a solvent-exposed region of the binding pocket or can pick up additional interactions with the target.

Studies on various classes of indazole-containing molecules have consistently shown that the nature of the N1-substituent significantly impacts biological activity. nih.govbeilstein-journals.org Key findings from SAR studies on related heterocyclic cores demonstrate a clear dependence of receptor affinity on the properties of the N1-substituent.

Steric Bulk: The size and shape of the N1-substituent are often critical. For a series of 6-methylergoline (B1204273) derivatives targeting the 5HT2 receptor, maximal affinity was achieved when the N1-substituent was an isopropyl group. Both smaller (e.g., methyl) and larger (e.g., groups C4 or larger) substituents resulted in a progressive decline in receptor affinity, indicating an optimally sized pocket in the receptor that accommodates the N1-substituent. nih.gov

Regioselectivity: The choice of substituent on the indazole ring can also influence the regioselectivity of N-alkylation, affecting the synthetic accessibility of N1- versus N2-substituted isomers. For example, electron-withdrawing groups at the C7 position of the indazole can confer excellent N2 regioselectivity during synthesis. beilstein-journals.org

The following table summarizes the impact of varying N1-substituents on the 5HT2 receptor affinity of a 6-methylergoline-8-carboxylic acid ester scaffold, illustrating the importance of substituent size. nih.gov

| N1-Substituent | Relative 5HT2 Receptor Affinity | Key Property |

|---|---|---|

| -H | Low | Smallest size |

| -CH₃ (Methyl) | Moderate | Small alkyl group |

| -CH(CH₃)₂ (Isopropyl) | High (Optimal) | Optimal steric bulk |

| -C(CH₃)₃ (tert-Butyl) | Low | Excessive steric bulk |

Rational Design Principles from SAR Data

The accumulation of SAR data from various indazole analogues allows for the formulation of rational design principles to guide the development of new, improved ligands. nih.govmdpi.com These principles leverage the understanding of how specific structural modifications affect biological activity.

Structure-Guided Optimization: When the three-dimensional structure of the target protein is known, SAR data can be combined with molecular docking to visualize binding modes. This allows for the rational design of new analogues with substituents positioned to make specific, favorable interactions with the protein, such as forming new hydrogen bonds or occupying unfilled hydrophobic pockets. nih.gov

Bioisosteric Replacement: SAR data often reveals which functional groups are essential for activity. Bioisosterism involves replacing a functional group with another that has similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For example, a carboxamide group might be replaced with a bioisosteric tetrazole ring to maintain a hydrogen bond accepting feature while altering other properties. mdpi.com

Fragment-Based and Knowledge-Based Design: Insights from SAR studies contribute to a "knowledge base" of favorable and unfavorable substitutions. This knowledge can be applied to design new molecules by combining fragments known to interact with specific sub-pockets of a target or by modifying existing scaffolds based on established SAR trends for a particular target class. nih.gov For instance, if SAR data indicates a tolerance for bulky hydrophobic groups at the N1-position, new analogues can be designed with a variety of such groups to explore that chemical space.

Development of Pharmacophore Models for Indazole-Based Ligands

Pharmacophore modeling is a powerful computational tool that distills the key steric and electronic features required for a molecule to bind to a specific biological target. dovepress.com Based on the SAR of a series of active indazole ligands, a pharmacophore model can be generated to represent the essential three-dimensional arrangement of these features. ugm.ac.idnih.gov

For indazole-based ligands, pharmacophore models typically consist of a combination of the following features: ugm.ac.id

Aromatic Ring (AR): Representing the indazole core or the phenyl ring of the benzyloxy group, which can engage in aromatic interactions.

Hydrogen Bond Acceptor (HBA): A critical feature, often corresponding to the nitrogen of the 3-carbonitrile group or the pyrazole (B372694) nitrogens of the indazole core.

Hydrophobic Group (HY): This feature can map to various parts of the molecule, such as the benzyl portion of the 6-benzyloxy group or alkyl substituents at the N1-position.

The development process involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. The resulting model serves as a 3D query for virtual screening of compound libraries to identify novel hits with a different chemical scaffold but the same essential pharmacophoric features. dovepress.comnih.gov

The table below outlines a typical set of features found in pharmacophore models for indazole-based ligands targeting various receptors. ugm.ac.id

| Pharmacophore Feature | Corresponding Structural Moiety (Example) | Type of Interaction |

|---|---|---|

| Aromatic Ring (AR) | Indazole bicyclic system | π–π stacking |

| Hydrogen Bond Acceptor (HBA) | Nitrogen of 3-carbonitrile | Hydrogen bonding |

| Hydrophobic (HY) | Benzyl group of 6-benzyloxy | Hydrophobic interaction |

These models are validated for their ability to distinguish known active compounds from inactive decoys before being used in large-scale virtual screening campaigns, thus accelerating the discovery of new lead compounds. ugm.ac.id

Computational and Theoretical Studies of 6 Benzyloxy 1h Indazole 3 Carbonitrile

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Benzyloxy-1H-indazole-3-carbonitrile, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The indazole scaffold is a well-known pharmacophore present in numerous kinase inhibitors, making protein kinases a primary focus for such studies. rsc.org

The process involves preparing a three-dimensional structure of the ligand (this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. For instance, studies on similar indazole derivatives have successfully predicted their binding modes with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Apoptosis signal-regulated kinase 1 (ASK1), and Aromatase. mdpi.comnih.govderpharmachemica.com These studies often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that are crucial for binding. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. This method has been used to confirm the stability of indazole derivatives within the binding pockets of kinases like VEGFR2 and to understand the structural basis of their inhibitory activity. rsc.orgmdpi.com The root mean square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common metric to evaluate the stability of the complex. mdpi.com

Table 1: Representative Molecular Docking Data for Indazole Derivatives Against Protein Kinases (Note: This table is illustrative and based on findings for structurally related indazole compounds, not this compound itself.)

| Target Protein | PDB ID | Ligand (Example Indazole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR2 | 3EWH | Arylsulphonyl Indazole | -36.5 to -66.5 | Glu917, Cys919, Thr916 |

| Aromatase | - | Substituted Indazole | -8.0 | Arg115, Met374 |

| ASK1 | - | Novel Indazole Derivative | - | - |

| Aurora A | 2W1C | Sulfonyl Indazole Derivative | - | Glu211, Ala213, Lys141 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide detailed information about the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity and interactions with biological targets.

By optimizing the molecular geometry of this compound, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. These parameters have been successfully calculated for various novel indazole derivatives to understand their physicochemical properties. nih.gov

Another valuable output from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-protein binding.

Table 2: Illustrative Quantum Chemical Properties for a Substituted Indazole (Note: This table presents theoretical data for a representative indazole derivative to illustrate the outputs of quantum chemical calculations.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, QSAR can be employed to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence their potency.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net Such models have been developed for indazole derivatives to understand their inhibitory activity against various targets, including Hypoxia-inducible factor-1α (HIF-1α). nih.gov

The resulting QSAR models can be used to guide the design of more potent analogs of this compound by suggesting modifications that are likely to enhance its biological activity. For example, a QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amines as Lck inhibitors revealed important structural requirements for their activity, which could be utilized in future drug design. nih.gov

Virtual Screening and Cheminformatics Approaches for Analog Discovery

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of this compound with potentially improved properties. There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of known active compounds. nih.gov A model, or pharmacophore, is built based on the common structural features of these active molecules. This model is then used to search a database for other compounds that fit the pharmacophore. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock a large number of compounds and score their potential binding affinity. nih.gov This approach has been successfully used to identify novel indazole-based inhibitors for targets such as Fibroblast growth-factor receptor 1 (FGFR1). nih.gov

Cheminformatics tools play a crucial role in managing and analyzing the large datasets involved in virtual screening and analog discovery. These tools can be used to calculate molecular properties, assess chemical diversity, and cluster compounds based on structural similarity. Cheminformatic analyses of indazole derivatives have been performed to understand their structure-activity relationships and to guide the synthesis of new compounds with desired pharmacological profiles. nih.gov

Future Research Trajectories for 6 Benzyloxy 1h Indazole 3 Carbonitrile

Development of Stereoselective Synthetic Methodologies

While the synthesis of the planar 6-Benzyloxy-1H-indazole-3-carbonitrile itself is achiral, the development of stereoselective synthetic methods is crucial for its future diversification. Many advanced therapeutic agents derived from heterocyclic scaffolds possess chiral centers, which are pivotal for their biological activity and selectivity. Future research should focus on developing synthetic routes that can introduce chirality in a controlled manner, particularly when modifying the core structure or its substituents.

One promising avenue is the use of transition-metal-catalyzed asymmetric synthesis. For instance, methods employing copper-hydride (CuH) catalysis have shown success in the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. pnrjournal.com Adapting such methodologies to derivatives of this compound could enable the creation of novel analogues with stereodefined three-dimensional structures. Furthermore, stereoselective synthesis of fused heterocyclic systems containing the indazole core represents another advanced frontier. rsc.org The development of such complex, multi-ring structures with multiple stereocenters could lead to compounds with highly specific pharmacological profiles.

Table 1: Potential Stereoselective Synthetic Approaches

| Methodology | Potential Application to Indazole Derivatives | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Introduction of chiral centers at positions adjacent to the indazole core or on substituents. | High enantioselectivity, catalytic efficiency. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to build complex derivatives. | Access to specific stereoisomers, predictable outcomes. |

Discovery of Novel Biological Targets and Therapeutic Applications

The indazole nucleus is a well-established pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antitumor, and anti-HIV effects. nih.govnih.gov Derivatives of indazole have been successfully developed as kinase inhibitors, such as Pazopanib, and poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib. nih.gov

For this compound, a key future direction is the systematic exploration of its biological targets beyond the well-trodden path of kinases. The unique electronic and steric properties conferred by the benzyloxy and carbonitrile groups may enable it to bind to novel protein targets. High-throughput screening against diverse panels of enzymes and receptors could uncover unexpected activities.

Given the established roles of other indazole derivatives, promising areas for investigation include:

Oncology: Beyond kinase inhibition, exploring targets like indoleamine 2,3-dioxygenase 1 (IDO1) or phosphoinositide-dependent kinase-1 (PDK1) could yield new anticancer agents. nih.gov

Neurodegenerative Diseases: The indazole scaffold has shown potential in targeting pathways relevant to neurological disorders. nih.govchemimpex.com

Inflammatory Conditions: Many indazole-based compounds exhibit potent anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory diseases. nih.gov

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Indazole Derivatives |

|---|---|---|

| Oncology | Kinases (e.g., EGFR, FGFR), IDO1, PDK1, PARP | Established success of indazole-based kinase and PARP inhibitors in cancer therapy. nih.govrsc.org |

| Neurology | Serotonin receptors, Sodium channels | Indazole compounds have been investigated for neurological applications. nih.govchemimpex.com |

Integration with Advanced Chemical Biology Techniques

To fully elucidate the mechanism of action and identify the direct binding partners of this compound and its derivatives, integration with advanced chemical biology techniques is essential. These approaches can provide a deeper understanding of how these molecules function within a cellular context.

Future research should involve the design and synthesis of chemical probes derived from the parent compound. These probes, which could incorporate photo-affinity labels or clickable tags, would enable techniques such as:

Affinity-Based Protein Profiling: To identify the specific protein targets that the compound binds to within a complex biological sample.

Cellular Imaging: To visualize the subcellular localization of the compound and its targets, providing insights into its site of action.

These sophisticated tools will be invaluable in validating new biological targets and understanding the polypharmacology (interaction with multiple targets) of these indazole derivatives, which is often crucial for their therapeutic efficacy.

Strategies for Enhanced Potency and Selectivity Through Structural Diversification

A major thrust of future research will be the rational design and synthesis of new analogues of this compound to enhance their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be central to this effort.

Key strategies for structural diversification include:

Modification of the Benzyloxy Group: Altering the substituent on the phenyl ring of the benzyloxy moiety can modulate lipophilicity, electronic properties, and steric interactions, which can significantly impact target binding and pharmacokinetic properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Benzyloxy-1H-indazole-3-carboxylic acid |

| Benzydamine |

| Niraparib |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Benzyloxy-1H-indazole-3-carbonitrile?

- Methodological Answer : Multi-step organic synthesis is typically employed. For example, start with indole derivatives (e.g., indole-3-carboxaldehyde) as precursors , followed by benzyl protection of the hydroxyl group and nitrile introduction via nucleophilic substitution or palladium-catalyzed cyanation . Key steps include monitoring intermediates using HPLC or TLC and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm benzyloxy and nitrile groups via (δ ~5.0 ppm for benzyl CH) and NMR (δ ~110–120 ppm for nitrile).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at λ ≈254 nm .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine intermolecular interactions. Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., N–H···N or C–H···O motifs) and identify 1D chains or 2D networks . Pair this with computational tools like Mercury (CCDC) to visualize packing motifs and assess stability via lattice energy calculations.

Q. What strategies address contradictions in crystallographic data refinement for this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement . If residual electron density or R-factor discrepancies arise:

- Check for twinning or disorder using PLATON’s validation tools.

- Re-examine hydrogen atom placement via riding models or neutron diffraction (if accessible).

- Cross-validate with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Experimental : Acquire 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Computational : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts with software like Gaussian or ADF. Compare deviations >0.5 ppm to identify misassigned peaks or conformational flexibility .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment, anti-static tools, and PPE (nitrile gloves, lab coat, goggles). Avoid skin contact due to potential toxicity; conduct reactions in fume hoods .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Contradiction & Validation

Q. How to reconcile discrepancies between experimental and theoretical IR spectra?

- Methodological Answer :

- Experimental : Assign peaks using attenuated total reflectance (ATR)-FTIR, focusing on nitrile (C≡N, ~2200 cm) and aromatic C–H stretches.

- Theoretical : Simulate vibrational modes using DFT. If mismatches occur (e.g., peak splitting), consider solvent effects (include implicit solvation models) or polymorphic variations .

Q. What statistical approaches validate crystallographic data quality for this compound?

- Methodological Answer :

- Use R and R to assess data completeness.

- Apply Hamilton’s R-factor ratio test to compare refinement models.

- Validate via checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds .

Synthesis & Functionalization

Q. What are the challenges in derivatizing this compound for SAR studies?

- Methodological Answer :

- Benzyl Deprotection : Use catalytic hydrogenation (H, Pd/C) or acidic conditions (HBr/AcOH), monitoring for indazole ring stability.

- Nitrile Functionalization : Convert to amides (via hydrolysis) or tetrazoles (click chemistry with NaN) . Optimize regioselectivity using directing groups (e.g., Boc protection).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.